

Application Notes & Protocols: Preparation of Regioregular (AB)n Copolymers Using Bis-Lactones

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These notes detail the synthesis of regioregular (AB)n copolymers through the step-growth polymerization of a highly reactive spiro **bis-lactone** (ySL) with various nucleophilic comonomers. This method allows for the creation of diverse functional polymers under mild reaction conditions.[1][2][3]

Overview & Key Advantages

The synthesis of well-defined alternating copolymers presents a significant challenge in polymer chemistry. Traditional ring-opening polymerization (ROP) of lactones is a common method for producing polyesters, but achieving strict regionegularity in (AB)n copolymers is often difficult.[1] A novel approach utilizes a spiro **bis-lactone** with γ-exomethylene moieties (γSL), which greatly enhances its reactivity towards ring-opening.[2][3] This allows for efficient step-growth polymerization at room temperature with comonomers like diols, dithiols, and diamines, yielding a variety of functional, regionegular copolymers.[1][2]

Key Advantages:

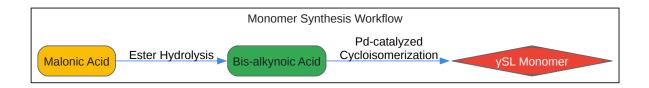
- Mild Conditions: Polymerization proceeds efficiently at room temperature.[1][2]
- High Regioregularity: The step-growth mechanism ensures a well-defined (AB)n alternating structure.[1]



- Versatility: A single bis-lactone monomer can be combined with various comonomers (diols, dithiols, diamines) to produce polyesters, poly(spiro bis(β-thioether lactones)), and poly(spiro bis(β-hydroxy-lactames)).[1][2]
- Functional Polymers: The resulting copolymers feature diverse linkages and pendant functional groups.[3]

Experimental Workflows & Mechanisms Synthesis of Spiro Bis-Lactone Monomer (ySL)

The ySL monomer is prepared on a gram scale from malonic acid via a Pd-catalyzed cycloisomerization.[2][3]



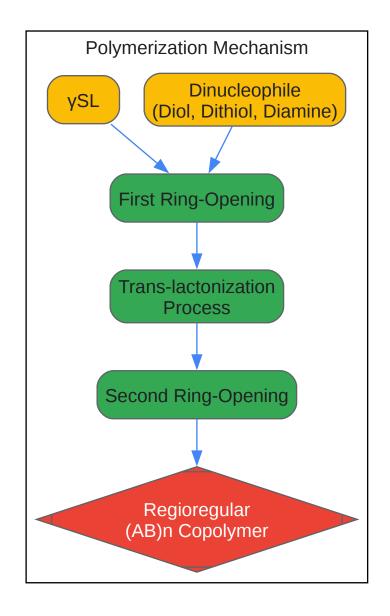
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Caption: Workflow for the synthesis of the ySL monomer.

Mechanism of Step-Growth Polymerization

The polymerization of ySL with dinucleophiles (H-X-R-X-H) proceeds via a step-growth mechanism. A key feature of this reaction is an original trans-lactonization process that occurs after the first ring-opening of the spiro center.[1][2] This reactivity can be leveraged for more complex structures like terpolymers.[2]





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Caption: Mechanism for regioregular copolymer formation.

Experimental Protocols General Protocol for Step-Growth Polymerization of ySL with Dithiols

This protocol describes the synthesis of poly(spiro bis(β -thioether lactones)).



- Preparation: In a nitrogen-filled glovebox, add the spiro bis-lactone ySL (1 equivalent) and the corresponding dithiol (1 equivalent) to a vial.
- Solvent & Catalyst: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 1 M. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst (5 mol%).
- Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 24 hours.
- Purification: After 24 hours, precipitate the resulting polymer by adding the reaction mixture dropwise into cold methanol.
- Isolation: Collect the polymer by filtration or centrifugation.
- Drying: Dry the isolated polymer under vacuum until a constant weight is achieved.
- Characterization: Characterize the final polymer using ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC).

Note: The procedure is similar for diols. For reactions with primary diamines, the DBU catalyst may not be necessary for the polymerization to proceed effectively.[2][3]

Protocol for Sequential Terpolymerization (ABAC)n

This advanced protocol demonstrates the synthesis of a regioregular terpolymer by leveraging the trans-lactonization process.[1]

- First Step (Formation of Bis-lactone Intermediate):
 - React two equivalents of γSL with one equivalent of a diol (e.g., 1,4-butanediol) in the presence of DBU catalyst.
 - Monitor the reaction until the formation of the bis-lactone intermediate (17) is complete,
 which can be isolated and confirmed by ¹H NMR.[1]
- Second Step (Terpolymerization):
 - Treat the isolated bis-lactone intermediate with one equivalent of a diamine (e.g., 1,6-hexanediamine).



- Add DBU catalyst and stir the mixture to induce step-growth terpolymerization.
- Follow the purification and isolation steps outlined in Protocol 3.1.

Data Presentation: Polymer Properties

The properties of the synthesized copolymers vary based on the nucleophilic comonomer used.

Table 1: Polymerization of ySL with Diols

Conditions: 24 hours, 25 °C, DBU catalyst.

Comonomer (Diol)	Resulting Polymer	M_w (g·mol⁻¹)	Đ (M_w/M_n)	T_g (°C)
1,4-butanediol (N1a)	P(N1a)	5,000	1.8	-11.1
1,6-hexanediol (N1b)	P(N1b)	10,000	2.1	-1.8
1,8-octanediol (N1c)	P(N1c)	8,000	1.9	-4.5

Data sourced from Ximenis et al.[1]

Table 2: Polymerization of ySL with Dithiols

Conditions: 24 hours, 25 °C, DBU catalyst.



Comonomer (Dithiol)	Resulting Polymer	M_w (g·mol⁻¹)	Ð (M_w/M_n)	T_g (°C)
1,4-butanedithiol (N2a)	P(N2a)	12,000	2.0	4.5
1,6-hexanedithiol (N2b)	P(N2b)	15,000	2.2	15.7
1,8-octanedithiol (N2c)	P(N2c)	13,000	2.1	9.8

Data sourced from Ximenis et al.[1]

Table 3: Polymerization of ySL with Diamines

Conditions: 24 hours, 25 °C.

Comonomer (Diamine)	Catalyst	Resulting Polymer	M_w (g·mol⁻¹)	Đ (M_w/M_n)
1,4- butanediamine (N3a)	None	P(N3a)	~10,000	2.3
1,6- hexanediamine (N3b)	DBU	P(N3b)	~10,000	2.5

Note: The polymerization with primary diamines proceeds well both with and without a DBU catalyst.[2][3] M_w values are approximate as reported in the literature.

Table 4: Properties of (ABAC)n Terpolymer

Comonomers	Resulting Polymer	M_w (g·mol ⁻¹)	Đ (M_w/M_n)
ySL, Diol (N1b), Diamine (N3b)	Terpolymer	~18,000	2.6



Data sourced from Ximenis et al.[1]

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